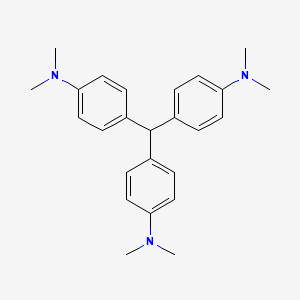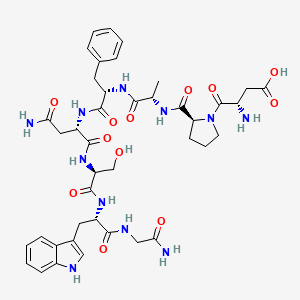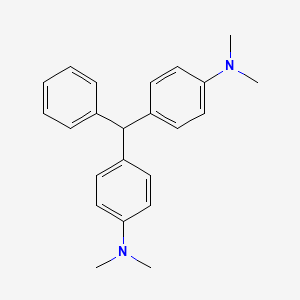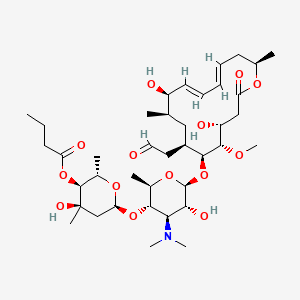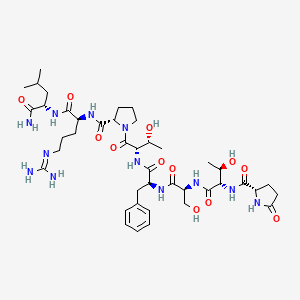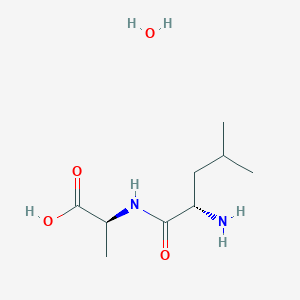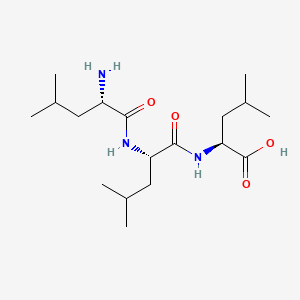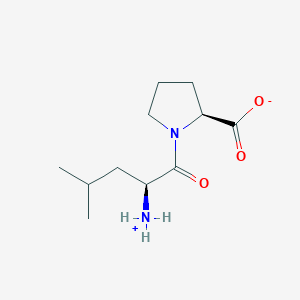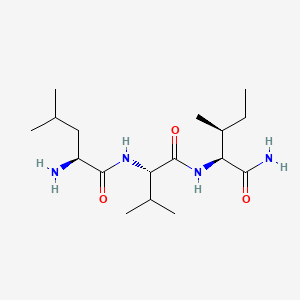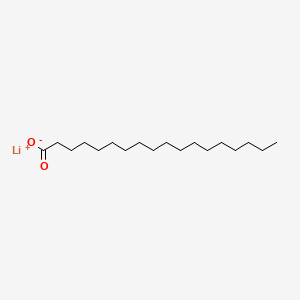
Lithium stearate
Vue d'ensemble
Description
Lithium stearate is a chemical compound with the formula LiO2C(CH2)16CH3 . It is formally classified as a soap (a salt of a fatty acid) . It is a white soft solid, prepared by the reaction of lithium hydroxide and stearic acid . It is used as a thickener and gelling agent to prepare oils into lubricating greases . It is the active component of lithium grease .
Synthesis Analysis
This compound is prepared by the reaction of lithium hydroxide and stearic acid . Under an inert atmosphere, the stearates decompose into the oxalate prior to the formation of the carbonate .Molecular Structure Analysis
The chemical formula of this compound is C18H35LiO2 . The molecular weight is 290.42 g·mol−1 .Chemical Reactions Analysis
Under an inert atmosphere, the stearates decompose into the oxalate prior to the formation of the carbonate . For the related greases, oil degradation-volatilization shows a discontinuity under ambient conditions, because of oxidation and carboxylic acid formation .Physical And Chemical Properties Analysis
This compound is a white soft solid . It has a molar mass of 290.42 g·mol−1 . It is slowly soluble in cold water, and readily soluble in hot water, alcohol, ether, chloroform, and carbon disulfide .Applications De Recherche Scientifique
Energy Storage and Batteries
Lithium Metal Anodes for Rechargeable Batteries : Lithium stearate is significant in the context of lithium metal batteries, where its role in stabilizing lithium metal anodes is crucial. Lithium metal, with its high theoretical capacity and low electrochemical potential, is ideal for rechargeable batteries. Research focuses on overcoming challenges like dendritic growth and enhancing Coulombic efficiency, critical for next-generation energy storage systems like lithium-air, lithium-sulfur, and lithium metal batteries with intercalation compound cathodes (Wu Xu et al., 2014).
High-Loading and High-Energy Lithium–Sulfur Batteries : The application of this compound is also explored in lithium-sulfur (Li-S) batteries to address their limitations, such as short life and low sulfur utilization at high sulfur loadings. Innovations in hierarchical design and interfacial reaction control are aimed at advancing Li-S batteries towards commercial viability, with a focus on achieving high sulfur loading (Hong‐Jie Peng et al., 2017).
Material Science and Engineering
Separator Technology for Lithium-Sulfur Batteries : Research into lithium-sulfur batteries' efficiency and safety has led to developments in nonflammable and thermotolerant separators. These separators suppress polysulfide dissolution, addressing safety concerns and enhancing battery life and performance. The study of these advanced materials, including their interactions with this compound, is crucial for the development of stable and safe lithium-sulfur batteries (Tianyu Lei et al., 2018).
Mécanisme D'action
Target of Action
Lithium stearate, with the formula LiO2C(CH2)16CH3, is formally classified as a soap, which is a salt of a fatty acid . It doesn’t have a specific biological target as it’s primarily used in industrial applications, such as a component of lithium greases and release agents .
Mode of Action
It’s known that lithium ions can compete with other cations like sodium and magnesium for macromolecular sites . This competition can modulate the biochemical phenotype .
Biochemical Pathways
This compound doesn’t participate in specific biochemical pathways due to its nature as a soap. For instance, lithium can inhibit enzymes that have magnesium as a co-factor . It can also alter neurotransmission by modulating the activity of neurotransmitters and second messenger systems .
Result of Action
For instance, lithium can decrease presynaptic dopamine activity and inactivate postsynaptic G protein, which reduces excitatory neurotransmission in the brain .
Action Environment
The action environment of this compound is typically in industrial settings where it’s used as a component of lithium greases and release agents . The efficacy and stability of this compound can be influenced by various environmental factors such as temperature and humidity.
Safety and Hazards
Lithium stearate may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It may cause irritation of skin and eyes. If swallowed, it can cause irritation of mouth, throat, or stomach as well as nausea, vomiting .
Orientations Futures
While there isn’t specific information available on the future directions of Lithium stearate, it is known that lithium-based materials are of significant interest in the field of battery technology . The demand for lithium hydroxide in the production of modern storage batteries is growing substantially .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium stearate involves the reaction between stearic acid and lithium hydroxide.", "Starting Materials": [ "Stearic acid", "Lithium hydroxide" ], "Reaction": [ "1. Dissolve stearic acid in a suitable solvent such as ethanol or methanol.", "2. Add lithium hydroxide to the stearic acid solution under constant stirring.", "3. Heat the mixture to a temperature of around 80-90°C and continue stirring for several hours until the reaction is complete.", "4. Allow the mixture to cool and filter the resulting solid product.", "5. Wash the product with a suitable solvent to remove any impurities.", "6. Dry the product under vacuum to obtain the final Lithium stearate product." ] } | |
Numéro CAS |
4485-12-5 |
Formule moléculaire |
C18H36LiO2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
lithium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
Clé InChI |
FSWZDJUNHJMBSQ-UHFFFAOYSA-N |
SMILES isomérique |
[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-] |
SMILES canonique |
[Li].CCCCCCCCCCCCCCCCCC(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
4485-12-5 66071-82-7 |
Description physique |
DryPowder; Liquid; OtherSolid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lithium octadecanoate; Lithalure; Lithium stearate; Octadecanoic acid, lithium salt; Stavinor; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lithium stearate function as a lubricant?
A1: this compound acts as a lubricant due to its ability to form a thin, adherent film between moving surfaces, reducing friction and wear. [] This film is created through a combination of physical adsorption and chemical interactions between the this compound molecules and the surfaces.
Q2: How does the addition of this compound affect the stability of suspensions?
A2: While this compound is often used to stabilize dispersions, its effect on suspension stability can be complex. In n-heptane suspensions, low concentrations of this compound actually promote gelation, increasing viscosity. The addition of n-alcohols further influences this behavior, initially decreasing and then, in some cases, increasing the subsidence rate depending on alcohol concentration and adsorption. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H35LiO2. Its molecular weight is 290.42 g/mol.
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Several spectroscopic techniques can be employed for characterizing this compound:
- Fourier-transform infrared (FTIR) spectroscopy: FTIR is helpful for identifying functional groups and characterizing the structure of this compound. [, , ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR, particularly saturation narrowed NMR, can be used to study phase transitions in solid this compound. []
- Raman spectroscopy: Raman spectroscopy provides complementary information to FTIR regarding molecular vibrations and structure. []
Q5: How does this compound perform as a lubricant additive in different temperature conditions?
A5: this compound-based greases exhibit temperature-dependent flow properties. Increasing temperature generally reduces flow resistance and influences the rate of change of shearing stress. These properties are also affected by the concentration of this compound in the grease. []
Q6: Can this compound be used with stainless steel powders in powder metallurgy?
A6: this compound is commonly used as a lubricant in stainless steel powder metallurgy, but it often results in high apparent densities but low green strengths. [] New lubricant systems, such as Intralube F, have shown superior performance compared to this compound in terms of both apparent density and green strength. []
Q7: Does this compound exhibit any catalytic activity?
A7: Yes, this compound can act as a catalyst in transesterification reactions. For example, it catalyzes the cross-linking of commercial bisphenol A polycarbonate with novel polycyclic carbonates. []
Q8: How does the cation in stearate salts influence silver stearate formation?
A8: The cation significantly impacts the reaction kinetics and morphology of silver stearate crystals formed. Unlike sodium stearate, which forms micelles, this compound forms vesicles when reacting with silver nitrate. These vesicles alter the nucleation and self-assembly of silver stearate, leading to smaller crystal sizes. Additionally, complete conversion of this compound to silver stearate is hindered by the presence of residual this compound. []
Q9: What factors can impact the water resistance of this compound-thickened greases?
A9: The presence of surface-active impurities, such as sodium soaps and soaps of myristic and oleic acids, can compromise the water resistance of this compound-based greases. These impurities lower surface tension, making the grease more susceptible to water absorption. []
Q10: How can the stability of this compound dispersions in hydrocarbons be improved?
A10: The stability of this compound dispersions in hydrocarbons can be influenced by the choice of hydrocarbon and the addition of additives. For example, using isoparaffinic oils instead of medicinal oil as the dispersion medium can result in lower thickening effects due to differences in soap solubility and swelling. []
Q11: How can the amount of this compound in sebacate-base lubricants be determined?
A11: An accurate method involves treating the lubricant sample with hydrochloric acid followed by ethyl ether extraction to remove interfering compounds. The aqueous extract is then evaporated, and the remaining lithium content is measured using atomic absorption spectroscopy. []
Q12: What techniques can be used to study the morphology of this compound and its derivatives?
A12: Microscopy techniques are valuable for studying the morphology of this compound:
- Cryo-transmission electron microscopy (cryo-TEM): Cryo-TEM allows for high-resolution imaging of this compound structures in their native, hydrated state. []
- Scanning electron microscopy (SEM): SEM provides detailed images of the surface morphology of this compound particles and structures. [, , ]
- Light microscopy: Light microscopy can be used to visualize larger structures formed by this compound, such as fibers in greases. []
Q13: What are the environmental implications of using this compound-based greases?
A13: Conventional this compound greases are often derived from petroleum-based oils, contributing to environmental concerns related to fossil fuel depletion and greenhouse gas emissions. []
Q14: Are there environmentally friendlier alternatives to conventional this compound greases?
A14: Yes, research is exploring the use of renewable resources to create more sustainable greases. For example, waste frying vegetable oils combined with natural fiber additives like cellulose or lignin show potential as bio-based and biodegradable alternatives to traditional greases. []
Q15: How does the solubility of this compound in oil relate to grease properties?
A15: The solubility of this compound in oil is temperature-dependent and influences the formation of soap fibers during grease preparation. Different phase structures of the soap-oil system at various temperatures lead to variations in fiber size and shape, ultimately affecting the hardness and oil separation resistance of the final grease product. []
Q16: What alternatives to this compound are being explored for use in powder metallurgy?
A16: Several alternatives to this compound are being investigated as lubricants in powder metallurgy:
- EBS (ethylene bisstearamide): EBS is commonly used, offering high green strengths but often resulting in lower apparent densities compared to this compound. []
- Intralube F: Intralube F is a newer lubricant system that has demonstrated superior performance in stainless steel powder metallurgy, achieving both high apparent densities and good flow rates. []
- Paraffin wax: Paraffin wax, both in solid and liquid forms, has shown promise as a lubricant in powder metallurgy, particularly for aluminum alloys, yielding high sintered densities and good microstructures. []
- Other lubricants: Zinc stearate, stearic acid, and other metal stearates are also used, each with its own advantages and disadvantages depending on the specific application and desired properties. [, ]
Q17: What are some examples of cross-disciplinary applications of this compound?
A17: this compound finds applications across diverse fields, reflecting its versatile properties:
- Material science: Used as a lubricant and dispersing agent in various materials, including plastics, rubber, and coatings. [, , , ]
- Manufacturing: Employed in powder metallurgy to facilitate the compaction and sintering of metal powders. [, , , , ]
- Electronics: Investigated as an electron injection material in organic light-emitting diodes (OLEDs). []
- Environmental science: Research is exploring the use of bio-based and biodegradable alternatives to conventional this compound greases to reduce environmental impact. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


